molecular formula C9H6O3 B1620261 4-Hydroxy-1-benzofuran-5-carbaldehyde CAS No. 59292-71-6

4-Hydroxy-1-benzofuran-5-carbaldehyde

Cat. No.: B1620261
CAS No.: 59292-71-6
M. Wt: 162.14 g/mol
InChI Key: VXNVBBRZMYBRAD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-1-benzofuran-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4-dihydroxybenzaldehyde with nitromethane in the presence of ammonium acetate (NH4OAc) in acetic acid (AcOH) to form an intermediate, which is then reduced to yield the desired product .

Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) have been employed to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-1-benzofuran-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The biological activity of 4-Hydroxy-1-benzofuran-5-carbaldehyde is attributed to its ability to interact with specific molecular targets and pathways. For instance, its anticancer activity is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound may also interfere with viral replication by targeting viral enzymes or host cell receptors .

Comparison with Similar Compounds

Uniqueness: 4-Hydroxy-1-benzofuran-5-carbaldehyde stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-hydroxy-1-benzofuran-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O3/c10-5-6-1-2-8-7(9(6)11)3-4-12-8/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNVBBRZMYBRAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CO2)C(=C1C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00313884
Record name 4-Hydroxy-1-benzofuran-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00313884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59292-71-6
Record name NSC278074
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=278074
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroxy-1-benzofuran-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00313884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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